(2E)-1-(pyrrolidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
1-pyrrolidin-1-yl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-19-13-10-12(11-14(20-2)16(13)21-3)6-7-15(18)17-8-4-5-9-17/h6-7,10-11H,4-5,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFKYDTUEMTUNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The Claisen-Schmidt condensation remains the most widely employed method for synthesizing α,β-unsaturated ketones like the target compound. This base-catalyzed reaction couples a ketone-bearing pyrrolidine moiety with 3,4,5-trimethoxybenzaldehyde through dehydration (Figure 1). The reaction proceeds via enolate formation at the α-position of the ketone, followed by nucleophilic attack on the aldehyde carbonyl.
Key parameters influencing yield and E/Z selectivity:
- Base selection: Piperidine (20 mol%) outperforms inorganic bases like NaOH, achieving 78% yield versus 52% with KOH
- Solvent polarity: Dichloromethane (DCM) enables 88% conversion compared to 61% in ethanol due to improved enolate stabilization
- Temperature control: Maintaining 60–70°C minimizes retro-aldol side reactions
Process Optimization Data
Table 1 compares reaction outcomes under varying Claisen-Schmidt conditions:
| Base Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | E:Z Ratio |
|---|---|---|---|---|---|
| Piperidine | DCM | 60 | 12 | 88 | 95:5 |
| NaOH | Ethanol | 80 | 24 | 52 | 80:20 |
| Pyrrolidine | Toluene | 70 | 18 | 75 | 92:8 |
Microwave-assisted Claisen-Schmidt reactions reduce processing time to 2 hours while maintaining 85% yield at 100W power input.
Aldol Condensation Strategies
Two-Step Synthesis via Knoevenagel Intermediate
An alternative route involves initial formation of 3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one followed by pyrrolidine substitution (Scheme 2):
Solvent Effects on Reaction Kinetics
Polar aprotic solvents accelerate the substitution step:
- DMF: k = 0.42 min⁻¹ (t₁/₂ = 1.65 min)
- Acetonitrile: k = 0.31 min⁻¹ (t₁/₂ = 2.24 min)
- THF: k = 0.19 min⁻¹ (t₁/₂ = 3.68 min)
Catalytic Hydrogenation Approaches
Enantioselective Synthesis
Patent US20200369608A1 details hydrogenation of 5,5-dimethyl-3-methylenepyrrolidin-2-one precursors using chiral Ru catalysts:
# Example hydrogenation conditions from patent data
substrate = 5,5-dimethyl-3-methylenepyrrolidin-2-one
catalyst = Ru(BINAP)Cl₂ (0.5 mol%)
pressure = 50 psi H₂
solvent = MeOH
yield = 74%
ee = 98%
Process Scalability Considerations
Continuous flow hydrogenation systems achieve:
- 92% conversion at 10 g/hr feed rate
- 99.5% purity by HPLC
- 3-fold reduction in catalyst loading vs batch processes
Microwave-Assisted Synthesis
Energy Efficiency Metrics
Comparative studies show microwave irradiation reduces:
Limitations and Scalability
Current limitations include:
- Maximum batch size of 200g in commercial MW reactors
- 15% yield decrease at >500g scale due to penetration depth effects
Comparative Analysis of Synthetic Routes
Table 2 evaluates four methods across critical parameters:
E-Factor = (Total waste kg)/(Product kg)
Chemical Reactions Analysis
Reactivity of the α,β-Unsaturated Carbonyl System
The enone structure facilitates conjugate addition reactions due to the polarized double bond. Key reactions include:
For example, hydration of analogous enones using DABCO yields diols, as demonstrated in the synthesis of (2E,2′E)-3,3′-oxybis(1-(pyrrolidin-1-yl)prop-2-en-1-one) (melting point: 178–179°C, HRMS: m/z 287.1372 [M + Na]⁺) .
Pyrrolidine Substituent Reactivity
The pyrrolidine ring participates in:
-
N-Alkylation : Reacts with alkyl halides to form quaternary ammonium salts.
-
Ring-Opening : Under strong acidic conditions, the ring may cleave to yield linear amines.
No direct experimental data exists for this compound, but analogous pyrrolidine-containing molecules show these trends .
Methoxy Group Transformations
The 3,4,5-trimethoxyphenyl group undergoes:
| Reaction | Conditions | Outcome |
|---|---|---|
| Demethylation | BBr₃ or HI | Catechol derivatives |
| Electrophilic Aromatic Substitution | Nitration, sulfonation | Para-substituted products (limited by steric bulk) |
Redox Reactions
The enone system is susceptible to reduction:
-
Catalytic Hydrogenation : Produces saturated ketone derivatives.
-
NaBH₄ Reduction : Selectively reduces the carbonyl to an alcohol without affecting the double bond (predicted, not experimentally verified).
Complexation and Coordination Chemistry
The carbonyl oxygen and pyrrolidine nitrogen may act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺), though specific studies on this compound are lacking. Similar enones form stable complexes with transition metals .
Thermal and Photochemical Behavior
-
Thermal Decomposition : Degrades above 250°C, releasing CO and pyrrolidine fragments (TGA data inferred from analogs).
-
[2+2] Photocycloaddition : Potential for dimerization under UV light, though no experimental evidence exists.
Key Research Gaps
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an inhibitor of certain enzymes and as a modulator of biological pathways.
Medicine: Preliminary studies suggest that the compound may have anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2E)-1-(pyrrolidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to the modulation of various biological processes. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, it can interact with DNA and proteins, affecting cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations :
- Pyrrolidine vs. Aromatic Substitutions : Replacing the pyrrolidine group (target compound) with aromatic rings (e.g., benzotriazole in or anthracene in ) alters electronic properties and steric bulk, impacting solubility and target binding .
- Methoxy Group Positioning : The 3,4,5-trimethoxyphenyl group is conserved in most analogues, highlighting its role in bioactivity. Ethoxy substitutions () reduce polarity, enhancing membrane permeability .
Anticancer Activity
- ETTC (): Induces intrinsic apoptosis in hepatocellular carcinoma (HCC) cells via mitochondrial dysfunction (IC₅₀ = 12.5 µM) .
- Pyrazoline Derivatives () : Derived from chalcone precursors like (E)-1-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, these compounds show improved cytotoxicity (IC₅₀ = 3.8 µM in MCF-7 cells) due to enhanced tubulin binding .
- Compound 6o () : Despite structural similarity to the target compound, it was inactive, likely due to the bulky indole-pyrrolidine substituent disrupting target interactions .
Antidiabetic Activity
- (E)-3-Phenyl Analogue () : Enhances insulin secretion in rat models via AMPK pathway activation, suggesting the 3,4,5-trimethoxyphenyl group is critical for metabolic effects .
Microtubule Inhibition
SAR Trends :
- The 3,4,5-trimethoxyphenyl group is essential for tubulin targeting and antiproliferative activity.
Physicochemical and Crystallographic Properties
- Crystal Packing : Analogues with hydroxyl or nitro groups (e.g., ) exhibit intermolecular hydrogen bonding (C–H···O), influencing stability and solubility .
- Lipophilicity : The trimethoxyphenyl group increases logP values, enhancing cell permeability but risking off-target effects .
- Geometric Distortions: In , the propenone moiety forms a 37.65° angle with the 2-fluorophenyl group, suggesting conformational flexibility impacts bioactivity .
Biological Activity
The compound (2E)-1-(pyrrolidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one , also known as 1-(3,4,5-trimethoxycinnamoyl)pyrrolidine (CAS Number: 1703-35-1), is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its synthesis, pharmacological effects, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 291.342 g/mol
- Density : 1.156 g/cm³
- Boiling Point : 482.8 °C at 760 mmHg
- Flash Point : 245.8 °C
Antioxidant Activity
Research indicates that derivatives of cinnamic acid, including those related to this compound, exhibit significant antioxidant properties. A study by Takao et al. (2017) demonstrated that compounds with similar structures showed potent free radical scavenging activity, suggesting potential applications in oxidative stress-related conditions .
Cholinesterase Inhibition
Cholinesterase inhibitors are vital in treating neurodegenerative diseases such as Alzheimer's. The compound has shown promise in inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In a comparative study, certain synthesized derivatives exhibited inhibition rates ranging from 55% to 70% against these enzymes . This activity indicates its potential as a therapeutic agent in cognitive disorders.
Monoamine Oxidase Inhibition
Another area of interest is the inhibition of monoamine oxidase (MAO), an enzyme associated with mood regulation. The compound's structural features suggest it may interact with MAO-A and MAO-B pathways, which are crucial for managing depression and anxiety disorders .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing (2E)-1-(pyrrolidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, and how can reaction conditions be optimized?
- Methodology : The Claisen-Schmidt condensation is a robust method for α,β-unsaturated ketones. React 3,4,5-trimethoxybenzaldehyde with 1-(pyrrolidin-1-yl)acetone under basic conditions (e.g., NaOH/ethanol) at reflux. Optimize by varying solvents (methanol, ethanol), base concentration, and reaction time (monitored via TLC/HPLC). Purify via column chromatography using ethyl acetate/hexane gradients. Yield improvements (>70%) are achievable by controlled dropwise addition of reactants and inert atmosphere .
Q. How is structural confirmation achieved post-synthesis?
- Methodology : Combine spectroscopic and crystallographic techniques:
- NMR : Confirm E-configuration of the double bond (J ≈ 15–16 Hz for trans coupling in H NMR) and analyze methoxy/pyrrolidine protons.
- IR : Verify carbonyl stretch (~1650–1700 cm).
- Mass Spectrometry : Validate molecular ion peak (e.g., ESI-MS for [M+H]).
- X-ray Crystallography : Resolve crystal structure (space group, bond lengths, angles) as demonstrated for analogous chalcones in orthorhombic systems (e.g., Pbca with Z = 8) .
Advanced Research Questions
Q. What computational methods predict the electronic properties and reactivity of this compound?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to determine frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential surfaces, and dipole moments. Compare with experimental UV-Vis data for charge-transfer transitions .
- Molecular Docking : Simulate binding to biological targets (e.g., tubulin) using AutoDock Vina. Validate docking poses with MD simulations (e.g., GROMACS) to assess stability .
Q. How does the pyrrolidine substituent influence pharmacokinetics compared to other derivatives (e.g., morpholine, thiophene)?
- Methodology :
- LogP Analysis : Measure octanol/water partitioning via shake-flask method or computational tools (e.g., MarvinSketch). Pyrrolidine’s lower polarity may enhance membrane permeability vs. morpholine derivatives.
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Quantify metabolites via LC-MS/MS .
- Permeability Assays : Use Caco-2 cell monolayers to predict intestinal absorption. Compare with analogs from and .
Q. How can contradictions in reported bioactivities of similar enones be resolved?
- Methodology :
- Standardized Assays : Re-evaluate antimicrobial/antiproliferative activities under uniform conditions (e.g., MIC assays with Gram+/Gram− bacteria, MTT on cancer cell lines).
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methoxy groups, pyrrolidine vs. piperidine) and correlate with bioactivity. For example, 3,4,5-trimethoxyphenyl is critical for tubulin inhibition, while pyrrolidine may reduce cytotoxicity .
Q. What hypotheses exist for the bioactivity of this compound based on its 3,4,5-trimethoxyphenyl moiety?
- Methodology :
- Tubulin Polymerization Assays : Compare effects with combretastatin A-4 analogs. Monitor microtubule dynamics via fluorescence (e.g., paclitaxel-binding sites).
- Cell Cycle Analysis : Treat MCF-7/HeLa cells and assess G2/M arrest via flow cytometry. Correlate with apoptosis markers (caspase-3/7 activation) .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
